molecular formula C7H11N3 B15245741 1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine

1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine

Cat. No.: B15245741
M. Wt: 137.18 g/mol
InChI Key: MIEIPDQHNBSZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyrimidine ring system, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine can be synthesized through various methods. One common approach involves the condensation of 1,2-diamines with α,β-unsaturated carbonyl compounds under reflux conditions in ethanol . Another method includes the use of cyanoacetohydrazide and aromatic aldehydes in a one-pot five-component reaction . These reactions typically require mild to moderate heating and can be catalyzed by acids or bases.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide.

Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted imidazo[1,2-a]pyrimidines .

Mechanism of Action

The mechanism of action of 1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via cyclocondensation of 2-aminoimidazole derivatives with 1,3-difunctional reagents (e.g., dihydroxyacetone or ketones). Key steps include refluxing in polar aprotic solvents (e.g., DMF or ethanol) with acid/base catalysts. For example, Kochergin’s method employs ethylene halohydrin and 2-aminopyrimidine under controlled pH to form the tetrahydroimidazo ring . Yield optimization requires precise temperature control (80–120°C) and catalyst selection (e.g., p-toluenesulfonic acid for cyclization). Purification via column chromatography with ethyl acetate/hexane mixtures (3:1 ratio) enhances purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., methyl group at δ ~2.5 ppm) and confirms ring saturation .
  • HRMS : Validates molecular formula (C₈H₁₀N₄) with <2 ppm mass error .
  • IR Spectroscopy : Identifies NH stretches (~3350 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding patterns .

Q. What biological activities are associated with this compound, and how are they evaluated?

  • Methodological Answer : Preliminary studies suggest antimicrobial and enzyme inhibitory activities. Standard protocols include:

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) using recombinant enzymes and ATP-analog substrates . IC₅₀ values are calculated via dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Solutions include:

  • Reproducibility Checks : Re-test compounds under standardized conditions (e.g., CLSI guidelines for antimicrobial assays) .
  • HPLC-Purity Validation : Ensure >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Target-Specific Profiling : Use CRISPR-edited cell lines to isolate target pathways (e.g., MAPK) and reduce off-target effects .

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Glide to predict binding modes to enzymes (e.g., COX-2). Prioritize poses with lowest RMSD (<2.0 Å) .
  • MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-target complexes .
  • QSAR Modeling : Use Gaussian-derived DFT descriptors (e.g., HOMO-LUMO gaps) to correlate electronic properties with activity .

Q. How can regioselectivity challenges in the cyclization step of synthesis be addressed?

  • Methodological Answer :

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) favor imidazo-pyrimidine cyclization over side products .
  • Solvent Optimization : High-polarity solvents (e.g., DMSO) improve regioselectivity by stabilizing transition states .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 24 hrs) and minimizes decomposition .

Q. What strategies enhance the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer :

  • pH Stability Tests : Incubate in buffers (pH 2–9) at 37°C for 24 hrs; monitor degradation via LC-MS .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability and reduce hepatic clearance .
  • Lyophilization : Stabilize as a lyophilized powder for long-term storage (−80°C) .

Structural and Mechanistic Questions

Q. How does the methyl group at the 1-position influence the compound’s reactivity compared to non-methylated analogs?

  • Methodological Answer : The methyl group enhances steric hindrance, reducing nucleophilic attack at the adjacent nitrogen. Comparative studies show:

  • Electronic Effects : Methyl increases electron density on the imidazo ring (evidenced by ~0.3 ppm upfield shift in 1H NMR) .
  • Biological Impact : Methylation improves membrane permeability (LogP increased by 0.5 units) but may reduce solubility .

Q. What structural analogs of this compound are under investigation, and how do their activities differ?

  • Methodological Answer : Key analogs include:

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine : Lacks the pyrimidine ring; shows weaker kinase inhibition (IC₅₀ >10 µM vs. 2.5 µM for the target compound) .
  • 7-Trifluoromethyl Derivatives : Enhanced metabolic stability (t₁/₂ increased by 3x) due to fluorine’s electronegativity .
  • 2-Amino Substituted Analogs : Improved hydrogen-bonding with target enzymes (e.g., DHFR) but reduced oral bioavailability .

Q. Experimental Design and Data Analysis

Q. How to design dose-response experiments to evaluate the compound’s toxicity in primary cell lines?

  • Methodological Answer :
  • Cell Viability Assays : Use MTT/WST-1 in triplicate across 8 concentrations (0.1–100 µM). Include positive controls (e.g., doxorubicin) .
  • EC₅₀ Calculation : Fit data to a four-parameter logistic model (GraphPad Prism).
  • Selectivity Index (SI) : Compare IC₅₀ values in cancerous vs. normal cells (e.g., HEK293) .

Q. What statistical approaches are recommended for analyzing contradictory data in SAR studies?

  • Methodological Answer :
  • Multivariate Analysis : PCA or PLS-DA to identify outliers and confounding variables (e.g., solvent residues) .
  • Bayesian Modeling : Predicts activity trends while accounting for experimental noise .
  • Cluster Analysis : Groups compounds by scaffold similarity to pinpoint structural determinants of activity .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

1-methyl-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C7H11N3/c1-9-5-6-10-4-2-3-8-7(9)10/h5-6H,2-4H2,1H3

InChI Key

MIEIPDQHNBSZOK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN2C1=NCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.